4-Azaspiro[2.5]octan-7-ol
Description
Historical Trajectories and Modern Relevance of Spirocyclic Scaffolds in Organic Synthesis
The journey of spirocyclic compounds from niche curiosities to mainstream building blocks in organic synthesis has been a long one. Early forays into their synthesis were often serendipitous or limited by the lack of robust and generalizable methods. However, the 21st century has seen a renaissance in the field, driven by the development of powerful synthetic tools, including transition-metal catalysis and organocatalysis, which have enabled the stereoselective construction of these complex three-dimensional structures.
The modern relevance of spirocyclic scaffolds is underscored by their prevalence in a diverse array of bioactive natural products and pharmaceuticals. Their rigid conformation can lead to enhanced binding affinity and selectivity for biological targets, a highly desirable trait in drug discovery. Furthermore, the introduction of a spirocenter can improve physicochemical properties such as solubility and metabolic stability, crucial parameters for the development of effective therapeutic agents. Beyond the pharmaceutical realm, the unique photophysical and electronic properties of some spirocyclic systems have led to their application in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Structural Characteristics and Conformational Significance of 4-Azaspiro[2.5]octan-7-ol and Azaspiro[2.5]octane Frameworks
The 4-azaspiro[2.5]octane framework consists of a cyclopropane (B1198618) ring fused to a piperidine (B6355638) ring at the 4-position of the piperidine ring. This spirocyclic system imparts a high degree of conformational rigidity. The defining feature of this scaffold is the spiro-carbon, a quaternary carbon atom that is a member of both rings.
In the case of This compound , the piperidine ring is functionalized with a hydroxyl group at the 7-position. The presence and stereochemistry of this hydroxyl group, along with the inherent chirality of the spirocenter, can lead to multiple stereoisomers. The conformational analysis of such systems is crucial for understanding their reactivity and biological activity.
Table 1: Basic Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₃NO |
| Molecular Weight | 127.19 g/mol |
| CAS Number | 1368128-46-4 |
Data sourced from publicly available chemical supplier information.
The synthesis of the 4-azaspiro[2.5]octane core can be challenging. A patent for a related compound, tert-butyl 7-(p-tolylsulfonyloxy)-4-azaspiro[2.5]octane-4-carboxylate, mentions that the synthesis involves a multi-step sequence starting from a spirocyclic amine precursor, such as this compound. vulcanchem.com This highlights the role of this compound as a key intermediate in the synthesis of more complex molecules.
The study of this compound and its derivatives holds promise for the discovery of novel chemical entities with interesting biological and material properties. Further research into the synthesis and detailed conformational analysis of this and related azaspiro[2.5]octane systems will undoubtedly contribute to the expanding utility of spirocyclic scaffolds in chemical science.
Structure
3D Structure
Properties
IUPAC Name |
4-azaspiro[2.5]octan-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-6-1-4-8-7(5-6)2-3-7/h6,8-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELCDPIWDBXKIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(CC2)CC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Azaspiro 2.5 Octan 7 Ol and Its Core Scaffold
Retrosynthetic Analysis of the Azaspiro[2.5]octane System
A retrosynthetic analysis of the 4-azaspiro[2.5]octane scaffold reveals several potential disconnection points, guiding the design of synthetic routes. The core structure consists of a piperidine (B6355638) ring fused at the C4 position to a cyclopropane (B1198618) ring. Key disconnections can be envisioned through the cleavage of bonds within the piperidine ring or the cyclopropane moiety.
One common approach involves disconnecting the piperidine ring via C-N bond cleavage, leading to a linear precursor containing a cyclopropyl (B3062369) group. This precursor can then be cyclized in a final step, for instance, through reductive amination. Another strategy focuses on the construction of the spirocyclic junction itself. This can be achieved by disconnecting the C-C bonds of the cyclopropane ring, suggesting a cyclopropanation reaction on a pre-existing piperidine-derived exocyclic alkene.
Alternatively, cycloaddition strategies offer a powerful approach where the spirocyclic core is formed in a single step. For instance, a [3+2] cycloaddition pathway could be envisioned where a three-atom component and a two-atom component react to form a five-membered ring, which could then be transformed into the desired six-membered piperidine ring. Similarly, a Diels-Alder cascade could construct a complex polycyclic intermediate that is later simplified to the azaspiro[2.5]octane system. Rearrangement reactions, such as ring-rearrangement metathesis, provide another avenue where a different, more easily accessible ring system is converted into the target spirocycle.
Cycloaddition Strategies in Spirocyclic Construction
Cycloaddition reactions are among the most efficient methods for constructing cyclic and spirocyclic systems, often allowing for the formation of multiple stereocenters in a single, highly controlled step.
While formal [2+2] cycloadditions typically lead to four-membered rings, the construction of the spirocyclopropane moiety in the azaspiro[2.5]octane system can be accomplished through reactions that are conceptually similar, often referred to as formal [2+1] cycloadditions. A prominent method is the reaction of an electron-deficient olefin with a sulfur ylide. mdpi.com This approach allows for the highly diastereoselective synthesis of multifunctional spirocyclopropanes under catalyst-free conditions. mdpi.com
The reaction of a cyclic enone with a sulfur ylide proceeds to give the desired spirocyclopropane in good yield and with high diastereoselectivity. mdpi.com For instance, the reaction of a 2,3-dioxo-4-benzylidene-pyrrolidine with a sulfur ylide can produce the corresponding 5-azaspiro[2.4]heptane-6,7-dione derivative. mdpi.com
| Reactant 1 | Reactant 2 | Product | Yield | Diastereomeric Ratio (d.r.) |
| Cyclic Enone 1a | Sulfur Ylide 2a | Spirocyclopropane 3a | 86% | 93:7 mdpi.com |
| Cyclic Enone 1a | Sulfur Ylide 2a | Spirocyclopropane 3n | 99% | >99:1 mdpi.com |
This table presents data on the diastereoselective cyclopropanation of cyclic enones.
Another important strategy is the use of ketenes in [2+2] cycloadditions with alkenes to form cyclobutanones, which can be precursors to other cyclic systems. chemtube3d.comlibretexts.org These reactions are thermally allowed and can proceed through a suprafacial-antarafacial approach. youtube.com The regioselectivity of these additions is influenced by the electronic properties of the substituents on the alkene. youtube.com While not directly forming a cyclopropane, these methods are fundamental in spirocycle synthesis. Photochemical [2+2] cycloadditions offer another route to strained four-membered rings and are effective for both inter- and intramolecular reactions. libretexts.orgyoutube.com
The [3+2] cycloaddition is a powerful tool for the synthesis of five-membered rings, which can be key intermediates in the formation of spirocyclic systems. A highly efficient cascade annulation approach has been developed for the synthesis of novel quinazolinone-based spirocyclopropanes via a three-component [3+2] cycloaddition reaction. tandfonline.com This reaction involves aldehydes, tosylhydrazide, and quinazolinyl chalcones, leading to the formation of two C-C bonds and three stereogenic centers in a single operation. tandfonline.com
A plausible mechanism involves the initial reaction of an aldehyde with tosylhydrazide to produce a tosylhydrazone. tandfonline.com The in-situ generated diazo intermediate then undergoes a [3+2] cycloaddition with the chalcone, followed by the loss of nitrogen to afford the target spirocyclopropane. tandfonline.com
| Aldehyde | Quinazolinyl Chalcone | Product | Yield |
| Benzaldehyde | 3-Methyl-2-styrylquinazolin-4(3H)-one | Spiro[cyclopropane-1,2'-quinazolin]-4'(3'H)-one derivative | Good tandfonline.com |
| 4-Chlorobenzaldehyde | 3-Methyl-2-styrylquinazolin-4(3H)-one | Spiro[cyclopropane-1,2'-quinazolin]-4'(3'H)-one derivative | Good tandfonline.com |
This table showcases the yields of quinazolinone-based spirocyclopropanes synthesized via [3+2] cycloaddition.
Furthermore, chemo- and diastereo-selective [3+2] cycloaddition reactions between Donor-Acceptor (D-A) cyclopropanes and α,β-unsaturated enamides have been developed for efficient access to spiro(cyclopentane-1,3'-indoline) derivatives. frontiersin.org This method uses simple and inexpensive NaOH as the sole catalyst and provides structurally sophisticated spirocycles with up to three adjacent chiral centers in excellent yields as single diastereomers. frontiersin.org
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone in the synthesis of six-membered rings and can be incorporated into cascade sequences to build complex molecular architectures, including spirocycles. An intramolecular Diels-Alder reaction has been used as a key step in the synthesis of unprecedented octacyclic cage compounds, which can serve as precursors for spiro systems. nih.gov
In a different context, a one-pot Diels-Alder cascade starting from a substituted pyrimidine has been optimized for the synthesis of 5-iodo-7-aza-indazole. nih.gov Although pyrimidines are not highly reactive partners in intramolecular inverse-electron demand [4πs+2πs] reactions with alkynes, they can be activated under mild conditions to yield fused nitrogen-containing heterocycles. nih.gov Such cascade reactions demonstrate the potential to construct complex heterocyclic systems that could be further elaborated into azaspiro compounds.
Rearrangement Reactions Facilitating Spirocyclization
Rearrangement reactions provide a powerful means to transform readily available cyclic structures into more complex or strained ring systems, such as spirocycles. These transformations often proceed with high stereoselectivity and can be used to construct challenging quaternary carbon centers.
Ring-closing metathesis (RCM) is a widely utilized reaction for the formation of various ring sizes, including those found in spirocyclic systems. nih.govdrughunter.comnih.gov It has been employed in the synthesis of novel spirocyclic pyrimidine-2,4,6-trione derivatives. researchgate.net A related and powerful transformation is ring-rearrangement metathesis (RRM), which combines ring opening, rearrangement, and ring closing in a single catalytic cycle.
While specific examples of RRM for the direct synthesis of 4-azaspiro[2.5]octan-7-ol are not prevalent, the principles of metathesis are highly applicable. For instance, a diversity-oriented synthesis of azaspirocycles, including 5-azaspiro[2.5]octanes, has been achieved using selective ring-closing metathesis as a key step. nih.gov In this approach, ω-unsaturated dicyclopropylmethylamines are converted into functionalized piperidines, forming the azaspiro[2.5]octane scaffold. nih.gov
Ring expansion strategies, which are a form of rearrangement, are also crucial in the synthesis of spirocycles. An NBS-promoted semipinacol reaction has been used to induce a ring expansion that forms complex azaspirocycles. acs.org This reaction proceeds through a putative bromonium ion intermediate, which triggers a semipinacol process with simultaneous ring expansion, yielding azaspirocyclic ketones in a highly selective manner. acs.org For example, the treatment of a vinyl-substituted cyclobutanol with NBS can provide the desired spirocyclic ketone in high yield. acs.org
| Starting Material | Reagent | Product | Yield |
| Vinyl-substituted Cyclobutanol | N-Bromosuccinimide (NBS) | Spirocyclic Ketone | 87% acs.org |
This table illustrates the yield of a spirocyclic ketone formed via an NBS-promoted semipinacol ring expansion.
These rearrangement strategies, particularly those involving metathesis or semipinacol-type processes, offer powerful and flexible routes to the azaspiro[2.5]octane core and its derivatives.
Intramolecular Ring Closure and Alkylation Methods
Intramolecular strategies are fundamental to the construction of cyclic and spirocyclic systems, offering high efficiency by bringing reactive partners into close proximity. For the 4-azaspiro[2.5]octane scaffold, these methods typically involve the formation of one of the rings through the cyclization of a suitably functionalized acyclic or monocyclic precursor.
A common approach involves the use of a pre-formed cyclopropane ring bearing functional groups that can participate in a ring-closing reaction to form the piperidine ring. For instance, a derivative of (1-(hydroxymethyl)cyclopropyl)carbamate can serve as a starting material. google.com The synthesis proceeds through a sequence of substitution, protection, deprotection, and reduction steps to yield the final diazaspiro[2.5]octane compound. google.com This highlights a strategy where the cyclopropane unit is established first, followed by the construction of the nitrogen-containing ring.
Another related strategy for a similar scaffold, 4-oxa-7-azaspiro[2.5]octane, starts with methyl 1-hydroxy-1-cyclopropanecarboxylate. google.com The synthesis involves a four-step process of substitution, hydrogenation, cyclization, and reduction to obtain the target molecule. google.com These methods demonstrate the versatility of using functionalized cyclopropanes as key building blocks for subsequent intramolecular cyclization to form the heterocyclic ring. The key is the strategic placement of reactive groups, such as an amine and an electrophilic center, which can undergo an intramolecular alkylation or reductive amination to close the piperidine ring.
| Starting Material | Key Steps | Target Scaffold |
| 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl) carbamate derivative | Substitution, protection, deprotection, reduction | 4,7-diazaspiro[2.5]octane google.com |
| Methyl 1-hydroxy-1-cyclopropanecarboxylate | Substitution, hydrogenation, cyclization, reduction | 4-oxa-7-azaspiro[2.5]octane google.com |
Oxidative Cyclization and Dearomatization Processes
Oxidative cyclization and dearomatization represent powerful strategies for generating three-dimensional spirocyclic structures from planar aromatic precursors. These reactions create the spirocyclic core in a single, often stereoselective, step.
Dearomatization processes, particularly those involving phenols or other electron-rich aromatic systems, are frequently employed. In this context, an aromatic ring bearing a tethered nucleophile is oxidized, rendering it susceptible to intramolecular attack by the nucleophile. This attack disrupts the aromaticity and establishes the spiro center. Hypervalent iodine reagents are particularly effective oxidants for these transformations. nih.govbohrium.com For instance, the oxidation of a phenol derivative with a tethered amine can lead to the formation of an azaspiro-cyclohexadienone, a common intermediate in the synthesis of azaspirocycles.
A related strategy is the silver-promoted oxidative cascade cyclization. One such process involves a phosphorylation/1,5-aryl migration/desulfonylation/dearomatization sequence to synthesize azaspiro[4.5]decenones with high regioselectivity. rsc.org This reaction is mediated by a cinnamamidyl radical, showcasing the utility of radical processes in achieving complex dearomatizing cyclizations. rsc.org While applied to a different azaspiro system, the underlying principle of intramolecular cyclization onto an aromatic ring followed by dearomatization is directly applicable to the synthesis of scaffolds like 4-azaspiro[2.5]octane.
Radical-Mediated Cyclization Pathways
Radical cyclizations offer a complementary approach to constructing spirocyclic frameworks, often proceeding under mild conditions with high functional group tolerance. nih.gov These reactions are particularly useful for forming sterically congested quaternary centers, such as the spiro atom in 4-azaspiro[2.5]octane.
One notable example is the domino radical bicyclization for synthesizing 1-azaspiro[4.4]nonane derivatives, a closely related scaffold. nih.gov This process is initiated by abstracting a halogen atom from an oxime ether precursor using tributylstannyl radicals. The resulting aryl radical undergoes an intramolecular 5-exo-trig cyclization onto an imino group, generating an alkoxyaminyl radical. nih.gov This intermediate radical is then captured in a subsequent cyclization step to complete the spirocyclic system. nih.gov The reaction can be initiated by AIBN or triethylborane, demonstrating flexibility in radical generation. nih.gov
Another relevant approach is the silver-promoted oxidative cascade cyclization that proceeds via a cinnamamidyl radical. rsc.org This method efficiently produces phosphorylated azaspiro[4.5]decenones, where the radical intermediate plays a crucial role in the cyclization and dearomatization cascade. rsc.org These examples underscore the power of radical-mediated pathways to rapidly assemble complex azaspirocyclic structures from strategically designed precursors.
| Radical Type | Precursor | Key Features | Resulting Scaffold |
| Aryl / Alkoxyaminyl | O-benzyl oxime ether with bromo/iodo-aryl group | Domino bicyclization, 5-exo-trig closure | 1-Azaspiro[4.4]nonane nih.gov |
| Cinnamamidyl | N-cinnamoyl-N-arylsulfonamides | Oxidative cascade, phosphorylation, dearomatization | Azaspiro[4.5]decenone rsc.org |
Metal-Catalyzed and Organocatalyzed Synthetic Routes
Metal and organocatalysis have revolutionized the synthesis of complex molecules, providing efficient and selective routes to spirocycles. These methods often involve the generation of highly reactive intermediates that can participate in novel cyclization pathways.
Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (PIDA) and (bis(trifluoroacetoxy)iodo)benzene (PIFA), have become indispensable tools in organic synthesis. chim.it They are valued for their strong oxidizing properties, environmental friendliness, and ability to facilitate a wide range of transformations, including the synthesis of spiro-heterocycles. nih.govbohrium.comnih.gov
In the context of azaspirocycle synthesis, hypervalent iodine reagents are primarily used to induce oxidative cyclization and dearomatization. nih.gov They can oxidize a nucleophilic species, such as a phenol or an aniline derivative, to generate a cationic intermediate that is then trapped intramolecularly by a tethered nucleophile. This process, known as oxidative dearomatization, is a powerful method for constructing the spirocyclic core. These reagents can be used in stoichiometric or catalytic amounts, with a terminal oxidant like m-CPBA used to regenerate the active iodine(III) species in catalytic cycles. nih.gov
| Reagent | Abbreviation | Typical Application in Spirocycle Synthesis |
| (Diacetoxyiodo)benzene | PIDA | Oxidative cyclization, Dearomatization of phenols chim.it |
| (Bis(trifluoroacetoxy)iodo)benzene | PIFA | Oxidative cyclization, Dearomatization of phenols chim.it |
| [Hydroxy(tosyloxy)iodo]benzene | HTIB (Koser's Reagent) | Formation of C-C and C-heteroatom bonds chim.it |
Ruthenium catalysts are highly versatile and have been employed in a variety of transformations leading to azaspiro compounds. One prominent application is in C-H activation/annulation reactions. For example, a Ru(II)-catalyzed reaction between 5-phenyl-pyrroline-2-carboxylates and alkynes has been developed to synthesize spiro[indene-proline] derivatives. nih.gov This protocol utilizes an imine as a directing group to achieve C-H activation, followed by annulation with the alkyne, demonstrating high functional group tolerance and scalability. nih.gov
Furthermore, ruthenium-based catalysts have been applied in the enantioselective synthesis of spirocyclopropanes. A ruthenium Pheox catalyst, for example, has been used for the selective cyclopropanation of exocyclic olefins, which is a key step in forming the spiro[n.2]alkane core. nih.gov
Rhodium catalysts are particularly effective in mediating cycloisomerization and cyclopropanation reactions. Dirhodium tetracarboxylate catalysts are well-established for the cyclopropanation of alkenes with donor/acceptor carbenes, a method that has been successfully applied to the synthesis of various azaspiro[n.2]alkanes. nih.gov This reaction involves the catalytic decomposition of a diazo compound to generate a rhodium carbene, which then adds to an exocyclic olefin to form the spiro-fused cyclopropane ring with high levels of diastereoselectivity and enantioselectivity. nih.gov
Additionally, Rh(I) complexes can catalyze the cycloisomerization of 1,5-bisallenes. This process leads to the formation of non-isolable cycloheptatriene intermediates, which can then undergo a subsequent Diels-Alder homodimerization. This cascade reaction provides rapid access to complex seven- and six-membered spirocyclic compounds in a highly chemo- and regioselective manner. nih.gov
Palladium-Catalyzed Transformations
Palladium catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing the 4-azaspiro[2.5]octane scaffold, palladium-catalyzed intramolecular cyclizations are of significant interest. While direct palladium-catalyzed synthesis of this compound is not extensively documented, analogous transformations highlight the potential of this approach.
One such relevant methodology is the palladium(II)-catalyzed intramolecular oxidative aza-Wacker-type reaction. This type of transformation has been successfully employed to access aza[3.1.0]bicycles from vinyl cyclopropanecarboxamides. nih.govrsc.org The mechanism involves a nucleopalladation of the olefin, generating a key palladium(II) intermediate that facilitates the formation of a new C-N bond. nih.govrsc.org Applying this principle, a suitably designed precursor containing a nitrogen nucleophile and an olefin could undergo intramolecular cyclization to form the piperidine ring of the azaspiro[2.5]octane system.
Furthermore, palladium-catalyzed cascade reactions, such as the Narasaka–Heck/C–H activation/[4 + 2] annulation, offer a sophisticated strategy for constructing spirocyclic systems. nih.gov This type of sequence allows for the rapid assembly of complex scaffolds from simple starting materials by forming multiple bonds in a single operation. nih.gov The key to this transformation is the formation of a spiro-palladacycle intermediate via C-H activation, which can then undergo further reactions to build the final spirocyclic product. nih.gov The adaptation of such cascade reactions could provide an efficient route to the 4-azaspiro[2.5]octane core.
Copper-Catalyzed Cyclizations
Copper-catalyzed reactions have emerged as a cost-effective and versatile alternative to palladium-catalyzed transformations for the formation of C-N bonds. Ullmann-type couplings, in particular, are well-suited for intramolecular cyclizations to form N-heterocycles. These reactions have been successfully applied to the synthesis of a wide variety of alkaloids and other nitrogen-containing natural products.
The synthesis of the 4-azaspiro[2.5]octane scaffold can be envisioned through an intramolecular copper-catalyzed N-arylation or N-alkylation. A precursor containing a nitrogen nucleophile and a suitable leaving group on the cyclohexane ring could undergo cyclization in the presence of a copper catalyst to form the desired piperidine ring. Copper-catalyzed methods are known for their functional group tolerance and can often be carried out under milder conditions than their palladium-catalyzed counterparts. The use of ligands such as 1,2-diols can facilitate these reactions, even in aqueous media, which is advantageous from an environmental and economic perspective. acs.orgresearchgate.net
Nickel-Electron-Shuttle Catalysis
Nickel catalysis has gained prominence for its ability to mediate unique transformations, including cross-electrophile couplings and asymmetric cyclizations. For the synthesis of the 4-azaspiro[2.5]octane core, nickel-catalyzed methodologies offer novel bond-forming strategies.
An enantioselective nickel-catalyzed intramolecular addition of lactone enolates to aryl nitriles has been reported for the synthesis of spirocycles containing all-carbon quaternary centers. nih.govresearchgate.net This reaction forges 5-, 6-, and 7-membered rings with good to excellent enantioselectivity. nih.govresearchgate.net A similar strategy could be adapted for the synthesis of azaspirocycles by using a substrate containing a nitrile and a tethered nitrogen nucleophile.
Furthermore, nickel-catalyzed asymmetric reductive hydroalkylation of enamides provides a modular approach to the synthesis of chiral aliphatic amines. eurekalert.org This method allows for the coupling of olefins with alkyl halides to form C-C bonds under mild conditions. eurekalert.org By designing a substrate with an enamide and a tethered alkyl halide, it may be possible to effect an intramolecular cyclization to form the piperidine ring of the 4-azaspiro[2.5]octane system with high stereocontrol. The development of chiral spiro phosphine ligands has been instrumental in achieving high enantioselectivity in nickel-catalyzed reactions. acs.org
Biocatalytic and Chemoenzymatic Approaches for Azaspiro[2.y]alkanes
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes can provide access to complex chiral molecules with high purity, often under mild reaction conditions. For the synthesis of azaspiro[2.y]alkanes, including the azaspiro[2.5]octane scaffold, biocatalytic approaches have shown significant promise.
Stereodivergent Carbene Transferase Platforms
A significant breakthrough in the synthesis of azaspiro[2.y]alkanes has been the development of a stereodivergent carbene transferase platform based on engineered protoglobin-based enzymes. chemrxiv.orgacs.orgnih.govresearchgate.netacs.org This platform enables the cyclopropanation of unsaturated exocyclic N-heterocycles to produce a variety of structurally diverse and pharmaceutically relevant azaspiro[2.y]alkanes. chemrxiv.orgacs.orgnih.govresearchgate.netacs.org
The key features of this biocatalytic system are its high yield, excellent diastereoselectivity, and enantioselectivity. chemrxiv.orgacs.orgnih.govresearchgate.net The engineered enzymes can be tuned through directed evolution to selectively produce any of the possible stereoisomers of the desired product. acs.org This stereodivergence is a major advantage over traditional chemical methods, which often require chiral auxiliaries or catalysts and may produce a mixture of stereoisomers.
The reaction is carried out in an aqueous environment without the need for organic co-solvents and can be performed on a gram scale using lyophilized E. coli lysate as the catalyst. chemrxiv.orgnih.govresearchgate.net The substrate scope is broad, and the platform has been shown to be applicable to the synthesis of various azaspiro[2.y]alkanes with different ring sizes and substitution patterns. acs.org
| Substrate | Enzyme Variant | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |
| Unsaturated N-heterocycle 1 | ApePgb-xHC-5312 | 71 | >99.5:0.5 | 99:1 |
| Unsaturated N-heterocycle 2 | TamPgb-xHC-1421 | >99 | >99.5:0.5 | >99.5:0.5 |
| Unsaturated N-heterocycle 3 | ApePgb-xLC-3421 | 94 | 52.5:47.5 | 98:2 |
This table presents a selection of data from the stereodivergent carbene transferase platform for the synthesis of various azaspiro[2.y]alkanes, demonstrating the high yields and stereoselectivities achievable. chemrxiv.orgnih.gov
Flow Chemistry and Continuous Synthesis of Azaspiro[2.5]octanes
Flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering advantages in terms of safety, scalability, and process control over traditional batch methods. The application of continuous flow technology to the synthesis of azaspiro[2.5]octanes has the potential to streamline their production and enable more efficient manufacturing processes.
While the direct continuous flow synthesis of this compound has not been specifically reported, the synthesis of other N-heterocycles and spirocyclic compounds in flow has been demonstrated. frontiersin.orgbohrium.comrsc.orgresearchgate.net These examples highlight the feasibility of adapting multi-step synthetic sequences to a continuous flow setup. Key transformations such as hydrogenations, cyclizations, and purifications can be telescoped into a single, automated process, reducing manual handling and improving reproducibility.
For instance, the catalytic conversion of levulinic acid to N-heterocycles has been successfully carried out under continuous flow conditions. frontiersin.org This process involves a condensation and cyclization sequence that could be analogous to the formation of the piperidine ring in the azaspiro[2.5]octane system. The use of packed-bed reactors with solid-supported catalysts is a common feature of these flow processes, allowing for easy catalyst recovery and reuse.
The modular nature of flow chemistry systems allows for the rapid optimization of reaction parameters such as temperature, pressure, and residence time. This can lead to significant improvements in reaction efficiency and selectivity compared to batch processing. The implementation of a continuous flow process for the synthesis of this compound could therefore lead to a more sustainable and cost-effective manufacturing route.
Stereoselective Synthesis of 4 Azaspiro 2.5 Octan 7 Ol Derivatives
Control of Quaternary Carbon Stereocenters
The construction of all-carbon quaternary stereocenters is a formidable task in chemical synthesis due to steric hindrance and the need for precise three-dimensional arrangement of four distinct carbon substituents. acs.orgnih.gov The catalytic enantioselective assembly of spirocyclic molecules, which feature a spiro quaternary carbon, is of particular interest as these three-dimensional structures are prevalent in natural products with diverse pharmacological activities. acs.org
A variety of advanced asymmetric catalytic methods have been developed to install these motifs with high enantioselectivity. acs.org These strategies include palladium-catalyzed asymmetric allylic alkylation, which has been used to create enantioenriched spirocycles. nih.gov Another innovative approach involves modulating photocatalysis to achieve enantioselective radical addition for the construction of spiro-quaternary stereocenters. rsc.org This method utilizes a dual catalyst system, combining a photosensitizer with a chiral Brønsted acid, to control the stereochemical outcome. rsc.org The chiral acid catalyst is believed to exert enantiocontrol through hydrogen-bonding interactions with a key radical intermediate during the crucial 5-endo-trig cyclization step that forms the spirocenter. rsc.org
Recent research has also demonstrated the stereospecific construction of quaternary carbon stereocenters from existing ones, showcasing the compatibility of spirocyclic moieties within these complex transformations. acs.org These methods provide powerful tools for synthesizing molecules with the 4-azaspiro[2.5]octane core, where the C5 carbon is a quaternary stereocenter whose configuration is critical for biological function.
Asymmetric Induction through Chiral Auxiliaries and Catalysts
Asymmetric induction is a cornerstone of stereoselective synthesis, utilizing chiral molecules to influence the stereochemical outcome of a reaction. While the use of chiral auxiliaries temporarily incorporated into the reacting molecule is a classic strategy, recent advancements have heavily focused on the use of chiral catalysts for more efficient and atom-economical transformations.
A notable example in the synthesis of related spiropiperidine frameworks is the 'Clip-Cycle' approach. rsc.orgrsc.org This two-step method uses a chiral phosphoric acid (CPA) catalyst to promote an intramolecular asymmetric aza-Michael cyclization. rsc.org In this process, an N-Cbz-protected 1-amino-hex-5-ene derivative is first "clipped" with a thioacrylate via cross-metathesis. The resulting intermediate then undergoes a CPA-catalyzed "cycle" step to form the 3-spiropiperidine structure with high enantioselectivity. rsc.orgresearchgate.net The chiral catalyst creates a specific chiral environment that directs the cyclization to favor one enantiomer over the other. Optimization of the catalyst, solvent, and reaction conditions has been shown to be crucial for achieving both high yield and excellent enantiomeric ratios (e.r.). whiterose.ac.uk
| Entry | Catalyst (20 mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Ratio (e.r.) |
|---|---|---|---|---|---|
| 1 | (R)-TRIP | Toluene | 24 | 25 | 92:8 |
| 2 | (R)-TRIP | DCM | 24 | 14 | 92:8 |
| 3 | (R)-TiPSY | Toluene | 48 | 87 | 96:4 |
| 4 | (R)-anthra | Toluene | 24 | 42 | 94:6 |
| 5 | (R)-phenanth | Toluene | 24 | 72 | 95:5 |
Diastereoselective Synthetic Pathways
Many derivatives of 4-azaspiro[2.5]octan-7-ol contain multiple stereocenters, making diastereoselectivity a critical aspect of their synthesis. Diastereoselective pathways aim to produce a single diastereomer from a mixture of possibilities. Biocatalysis has emerged as a powerful tool for achieving exceptional levels of stereocontrol.
An enzymatic stereodivergent platform has been developed for the cyclopropanation of unsaturated exocyclic N-heterocycles to provide pharmaceutically relevant azaspiro[2.y]alkanes. chemrxiv.org This method uses engineered protoglobin-based carbene transferase enzymes to catalyze the reaction, affording products in high yield with excellent diastereo- and enantioselectivity. A key advantage of this approach is its stereodivergence; by selecting different enzyme variants, one can selectively synthesize different stereoisomers of the product from the same starting materials. This platform has been shown to operate efficiently on a gram scale at high substrate concentrations, highlighting its practical utility for producing these complex scaffolds. chemrxiv.org
| Entry | Enzyme Variant | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) of Major Diastereomer |
|---|---|---|---|---|
| 1 | ApePgb-xHC-5312 | 94 | >99.5:0.5 | 99:1 |
| 2 | ApePgb-xHC-5255 | >99 | 98.5:1.5 | >99.5:0.5 |
| 3 | ApePgb-xHC-5277 | >99 | 1.5:98.5 | >99.5:0.5 |
| 4 | ApePgb-xHC-5321 | 85 | >99.5:0.5 | 1:99 |
Enantioselective Approaches to Azaspiro[2.5]octan-7-ol Frameworks
Enantioselective synthesis, which produces a single enantiomer of a chiral molecule, is crucial in drug development. For azaspiro[2.5]octane frameworks, several catalytic asymmetric strategies have been devised.
One successful strategy for a related spiro-pyrrolidine system involves a one-pot double allylic alkylation of a glycine (B1666218) imine analog under phase-transfer catalysis. mdpi.com A chinchonidine-derived catalyst was used to achieve high enantioselectivity (95:5 e.r.) in the formation of a key methylene-proline intermediate. This intermediate is a precursor to 5-azaspiro[2.4]heptane structures, demonstrating a viable enantioselective route to similar spirocyclic systems. The reaction conditions, particularly temperature, were found to be critical for maximizing both yield and enantioselectivity. mdpi.com
Furthermore, the previously mentioned 'Clip-Cycle' synthesis of 3-spiropiperidines is a powerful enantioselective approach that can deliver products with enantiomeric ratios as high as 96:4. rsc.orgrsc.org Similarly, the enzymatic carbene transferase platform provides access to azaspiro[2.y]alkanes with exceptional enantiomeric ratios, often exceeding 99.5:0.5. chemrxiv.org These catalytic asymmetric methods represent the state of the art in synthesizing enantioenriched spirocyclic amine frameworks like this compound, avoiding the need for classical resolution of racemic mixtures and providing direct access to the desired enantiomerically pure compounds.
Reaction Mechanisms and Mechanistic Elucidation in Azaspiro 2.5 Octane Synthesis and Transformation
Mechanistic Pathways of Oxidative Spirocyclization
Oxidative spirocyclization offers a powerful method for the synthesis of spirocyclic systems. In the context of forming a precursor to 4-Azaspiro[2.5]octan-7-ol, a plausible pathway involves the oxidation of a suitably substituted piperidine (B6355638) derivative. For instance, the oxidation of β-furyl amides using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) proceeds through a cascade of reactions that can be extrapolated to nitrogen-containing systems. nih.gov
The proposed mechanism commences with the oxidation of a precursor, such as an N-substituted piperidine with a furan moiety, to form a cis-ene-1,4-dicarbonyl intermediate. This is followed by an intramolecular nucleophilic attack from the nitrogen atom of the piperidine ring onto one of the carbonyl groups, leading to the formation of a hemiaminal intermediate. Subsequent oxidation of this intermediate would then yield a spirocyclic lactam. This cascade reaction is often sensitive to the nature of the oxidant and the reaction conditions. nih.gov
| Step | Intermediate | Key Transformation | Reagents |
| 1 | N-substituted piperidine with furan | Oxidation of furan ring | m-CPBA |
| 2 | cis-ene-1,4-dicarbonyl | Intramolecular nucleophilic attack | - |
| 3 | Hemiaminal | Oxidation | m-CPBA |
| 4 | Spirocyclic lactam | Reduction | LiAlH4 |
Radical-mediated pathways also represent a viable oxidative spirocyclization approach. The generation of an aryl radical from a linear aryl halide precursor containing a piperidine moiety can initiate a regioselective cyclization. This process, often facilitated by photoredox catalysis, results in the formation of the spirocyclic piperidine core. nih.govnih.gov
Intramolecular Ipso-Cyclization Mechanisms
Intramolecular ipso-cyclization is a key strategy for constructing spirocyclic frameworks by forming a bond to a substituted aromatic position. rsc.org This dearomative cyclization can be initiated by various means, including radical pathways. For the synthesis of azaspiro[2.5]octane systems, a precursor bearing a piperidine ring and an appropriately positioned aromatic group is required.
The mechanism can be initiated by the generation of a radical on a side chain attached to the piperidine nitrogen. This radical can then attack the ipso-position of the aromatic ring, leading to a spirocyclic intermediate. Subsequent loss of a substituent or further rearrangement can then afford the stable spirocyclic product. Photoredox catalysis has emerged as a mild and efficient method for initiating such radical-mediated ipso-cyclizations. nih.govnih.gov
A proposed mechanistic sequence is as follows:
Initiation : Single-electron transfer to an aryl halide precursor generates an aryl radical.
Cyclization : The aryl radical undergoes an intramolecular attack on the tethered olefinic or other unsaturated moiety.
Termination : The resulting radical intermediate is terminated through a hydrogen-atom transfer (HAT) to yield the final spirocyclic piperidine product. nih.govnih.gov
Nucleophilic Addition and Substitution Mechanisms (SN1/SN2) in Spiro-Oxirane Reactions
The introduction of the hydroxyl group at the 7-position of the 4-azaspiro[2.5]octane skeleton can be achieved through the ring-opening of a spiro-oxirane precursor. The mechanism of this nucleophilic reaction can proceed via either an SN1 or SN2 pathway, depending on the reaction conditions and the nature of the nucleophile. khanacademy.orgchemistrysteps.comlibretexts.orgmasterorganicchemistry.com
Under basic or neutral conditions with a strong nucleophile, the reaction typically follows an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon of the epoxide ring, leading to inversion of stereochemistry at that center. libretexts.orgmasterorganicchemistry.comyoutube.com This regioselectivity is a hallmark of the SN2 pathway in epoxide ring-opening. chemistrysteps.commasterorganicchemistry.com
In contrast, under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The reaction then proceeds through a more SN1-like mechanism, where the nucleophile attacks the more substituted carbon of the epoxide, as this carbon can better stabilize the developing positive charge in the transition state. libretexts.org
| Conditions | Nucleophile | Mechanism | Regioselectivity | Stereochemistry |
| Basic/Neutral | Strong (e.g., RO⁻, R₂N⁻) | SN2 | Attack at the less substituted carbon | Inversion of configuration |
| Acidic | Weak (e.g., H₂O, ROH) | SN1-like | Attack at the more substituted carbon | Racemization if a new stereocenter is formed |
Carbene Transfer Mechanisms in Cyclopropanation
The formation of the cyclopropane (B1198618) ring in the 4-azaspiro[2.5]octane system can be accomplished via a carbene transfer reaction. A common strategy involves the reaction of a piperidine-derived enamine with a carbene source.
The mechanism begins with the formation of an enamine from a corresponding piperidone precursor. This enamine then reacts with a carbene, which can be generated from various precursors such as diazo compounds or dihalomethanes. The cyclopropanation can proceed through a concerted or stepwise mechanism. In many metal-catalyzed cyclopropanations, a stepwise mechanism involving a radical intermediate has been proposed. nih.gov
For allylic amines, the diastereoselectivity of the cyclopropanation can be controlled through chelation. A zinc carbenoid, for example, can coordinate to the nitrogen atom of the allylic amine, directing the methylene transfer to the syn-face of the double bond. researchgate.net
Influence of Solvent and Reaction Conditions on Mechanistic Divergence
The choice of solvent and other reaction conditions, such as temperature and catalysts, can significantly influence the reaction mechanism and, consequently, the product distribution and stereoselectivity.
In nucleophilic substitution reactions on spiro-oxiranes, polar protic solvents can stabilize the charged intermediates in an SN1-like pathway, whereas polar aprotic solvents favor the concerted SN2 mechanism.
In the synthesis of azaspiro compounds, the solvent can affect the rate and yield of the reaction. For instance, in a three-component synthesis of azaspirononatriene derivatives, non-polar solvents like toluene and p-xylene were found to significantly accelerate the reaction rate and improve the yield compared to polar aprotic or alcohol solvents. nih.gov Temperature also plays a critical role, with higher temperatures often favoring faster reaction rates, although sometimes at the expense of selectivity. nih.gov
The choice of base can also be crucial in directing the reaction pathway. For example, in the electroreductive cyclization of imines to form piperidine derivatives, the use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) was found to suppress the formation of byproducts. beilstein-journals.org
The nature of the catalyst in carbene transfer reactions can also dictate the mechanism. For example, some catalysts may favor a concerted pathway leading to high stereospecificity, while others may promote a stepwise radical mechanism. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Azaspiro 2.5 Octan 7 Ol Analogues
High-Field and Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. For 4-Azaspiro[2.5]octan-7-ol analogues, high-field ¹H and ¹³C NMR, complemented by a suite of two-dimensional (2D) experiments, enables the complete and unambiguous assignment of all proton and carbon resonances. ipb.ptresearchgate.net
One-dimensional ¹H NMR spectra provide initial information on the number of distinct proton environments and their multiplicities, while ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) experiments reveal the number of methyl, methylene, methine, and quaternary carbons. uobasrah.edu.iq However, due to the complex, saturated nature of the spirocyclic system, significant signal overlap is common, necessitating the use of 2D techniques. nih.gov
¹H-¹H COSY (Correlation Spectroscopy): This experiment is crucial for identifying proton-proton spin coupling networks. It allows for the tracing of J-couplings between adjacent protons, mapping out the connectivity within the cyclopropane (B1198618) and piperidine (B6355638) rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (¹J-coupling). This provides an unambiguous link between the ¹H and ¹³C spectra, greatly simplifying the assignment process. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations (typically 2-3 bonds) between protons and carbons. This is particularly vital for identifying the quaternary spiro-carbon by observing correlations from protons on adjacent carbons. It also helps to piece together the entire molecular framework by connecting different spin systems. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons that are in close proximity, providing critical information about the molecule's three-dimensional conformation and the relative stereochemistry of substituents. ipb.pt
The combined data from these experiments allow for the definitive assignment of every atom within the this compound scaffold.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for similar structural motifs.
| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |
|---|---|---|---|
| C1, C2 | 10-20 | 0.5-1.5 | m |
| C3 (Spiro) | 25-40 | - | - |
| C5, C8 | 45-55 | 2.8-3.5 | m |
| C6 | 30-45 | 1.8-2.5 | m |
| C7 | 60-75 | 3.8-4.5 | m |
| N-H | - | 1.5-3.0 | br s |
| O-H | - | 2.0-4.0 | br s |
X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration
While NMR spectroscopy provides the solution-state structure, single-crystal X-ray diffraction (SCD) offers the definitive and most precise determination of the molecular structure in the solid state. researchgate.net This technique is indispensable for confirming the connectivity, conformation, and, most importantly, the absolute configuration of chiral centers within this compound analogues. purechemistry.orgmdpi.com
The process involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule, from which the precise spatial coordinates of each atom can be determined. mdpi.com This analysis yields a wealth of structural information, including:
Bond Lengths and Angles: Highly accurate measurements that confirm the molecular geometry.
Torsional Angles: Data that defines the precise conformation of the piperidine and cyclopropane rings.
Absolute Configuration: For chiral molecules, SCD using anomalous dispersion is the gold standard for unambiguously determining the R/S configuration of each stereocenter. mdpi.comresearchgate.net This is a critical capability that is often not achievable by NMR alone. nih.gov
Intermolecular Interactions: The analysis also reveals how molecules pack in the crystal lattice, providing insight into hydrogen bonding and other non-covalent interactions.
The successful crystallographic analysis of a this compound analogue would provide irrefutable proof of its three-dimensional structure.
Table 2: Representative Data Obtained from X-ray Crystallographic Analysis
| Parameter | Typical Information Provided |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Bond Lengths | e.g., C-C, C-N, C-O (Å) |
| Bond Angles | e.g., C-N-C, C-O-H (°) |
| Flack Parameter | Value close to zero confirms correct absolute configuration mdpi.com |
High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule and for gaining structural insights through the analysis of its fragmentation patterns. nih.gov
HRMS provides a highly accurate mass-to-charge ratio (m/z) measurement, typically to within a few parts per million (ppm). This precision allows for the calculation of a unique molecular formula, distinguishing it from other potential formulas with the same nominal mass. For a this compound analogue, HRMS would be used to confirm its expected elemental composition.
Tandem mass spectrometry (MS/MS) experiments, often involving collision-induced dissociation (CID), are used to study the fragmentation pathways. The fragmentation of the molecular ion (M⁺˙) of this compound is expected to be directed by the functional groups, namely the nitrogen of the piperidine ring and the alcohol. gbiosciences.com Key fragmentation pathways for N-heterocyclic compounds include: arkat-usa.org
Alpha-Cleavage: This is a characteristic fragmentation for amines, involving the cleavage of the bond adjacent to the nitrogen atom. This would lead to the loss of a cyclopropyl (B3062369) radical or other ring fragments, resulting in a resonance-stabilized iminium ion. aip.orgwhitman.edu
Ring Fission: The piperidine ring can undergo cleavage, leading to characteristic fragment ions. aip.org
Loss of Water: The alcohol functional group at C7 can readily eliminate a molecule of water (H₂O), leading to a prominent [M-18]⁺˙ peak.
Elucidating these pathways helps to confirm the proposed structure by ensuring the observed fragments are consistent with the connectivity of the molecule. gbiosciences.com
Table 3: Predicted Key Fragmentation Pathways for this compound
| Process | Neutral Loss | Description |
|---|---|---|
| Dehydration | H₂O | Loss of a water molecule from the C7-hydroxyl group. |
| Alpha-Cleavage | C₃H₅• (Cyclopropyl) | Cleavage of the C3-C8 or C3-C5 bond adjacent to the nitrogen. |
| Ring Opening | C₂H₄ | Fission of the piperidine ring with subsequent fragmentation. |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. nih.govresearchgate.net These two methods are often complementary.
For this compound, FT-IR and Raman spectra would provide clear evidence for its key structural features:
O-H Stretch: The alcohol group will exhibit a strong, broad absorption band in the FT-IR spectrum, typically in the range of 3600-3200 cm⁻¹.
N-H Stretch: If the nitrogen atom is unsubstituted (a secondary amine), a moderate absorption band is expected in the 3500-3300 cm⁻¹ region.
C-H Stretch: The sp³ C-H bonds of the piperidine and cyclopropane rings will show strong absorptions in the 3000-2850 cm⁻¹ region. The C-H bonds of the strained cyclopropane ring may appear at a slightly higher frequency (>3000 cm⁻¹) compared to the piperidine C-H bonds. researchgate.net
C-O Stretch: A strong band corresponding to the alcohol C-O stretching vibration is expected in the fingerprint region, typically around 1260-1050 cm⁻¹.
C-N Stretch: The C-N stretching vibration of the amine will also appear in the fingerprint region, usually between 1250-1020 cm⁻¹.
The combination of these characteristic bands provides a quick and reliable confirmation of the presence of the principal functional groups within the this compound structure. researchgate.net
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (FT-IR) |
|---|---|---|---|
| Alcohol | O-H stretch | 3600 - 3200 | Strong, Broad |
| Secondary Amine | N-H stretch | 3500 - 3300 | Medium |
| Aliphatic/Alicyclic | C-H stretch | 3000 - 2850 | Strong |
| Cyclopropane | C-H stretch | ~3050 | Medium |
| Alcohol | C-O stretch | 1260 - 1050 | Strong |
| Amine | C-N stretch | 1250 - 1020 | Medium-Strong |
Computational Chemistry and Theoretical Investigations of 4 Azaspiro 2.5 Octan 7 Ol Systems
Density Functional Theory (DFT) Calculations for Reaction Pathway Prediction and Energetics
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like 4-Azaspiro[2.5]octan-7-ol, DFT calculations could theoretically be employed to predict the most likely pathways for its synthesis and subsequent reactions. By calculating the energies of reactants, transition states, and products, a theoretical reaction energy profile can be constructed. This would allow researchers to determine activation energies and reaction enthalpies, providing insight into the feasibility and kinetics of different chemical transformations. For instance, the formation of the spirocyclic ring system could be modeled to understand the energetic favorability of the cyclization step. However, no specific studies detailing these calculations for this compound have been published.
Molecular Dynamics Simulations for Conformational Landscape Analysis
The three-dimensional shape and flexibility of a molecule are crucial to its chemical and biological activity. Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. An MD simulation of this compound would provide a detailed picture of its conformational landscape, revealing the different shapes the molecule can adopt and the energy barriers between these conformations. This information is vital for understanding how the molecule might interact with other molecules, such as biological receptors. While the conformational analysis of some spiro compounds has been conducted using other techniques like NMR spectroscopy, specific MD simulation data for this compound is not available.
Prediction of Regioselectivity and Stereoselectivity in Spirocyclization Reactions
The synthesis of spirocyclic compounds often involves reactions where multiple isomers can be formed. Computational chemistry can be a valuable tool for predicting the regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial arrangement of atoms in the product) of such reactions. For the synthesis of this compound, theoretical calculations could be used to model the transition states of the key bond-forming steps. By comparing the energies of the different possible transition states, chemists can predict which isomer is most likely to be formed, thus guiding synthetic efforts. At present, there are no published computational studies that specifically address the regioselectivity and stereoselectivity in the formation of this compound.
Quantum Mechanical Studies for Electronic Structure and Intermolecular Interactions
Quantum mechanical calculations provide fundamental insights into the electronic properties of a molecule, such as the distribution of electron density and the energies of molecular orbitals. This information is key to understanding a molecule's reactivity and its potential for non-covalent interactions, such as hydrogen bonding. For this compound, quantum mechanical studies could elucidate the nature of its frontier molecular orbitals (HOMO and LUMO), which are critical in many chemical reactions. Furthermore, these methods could be used to model how this compound interacts with other molecules, which is essential for applications in materials science and medicinal chemistry. As with the other computational aspects, specific quantum mechanical studies on the electronic structure and intermolecular interactions of this compound are yet to be reported in the scientific literature.
Chemical Transformations and Reactivity Profiles of the 4 Azaspiro 2.5 Octan 7 Ol Scaffold
Oxidation Reactions of the Hydroxyl and Nitrogen Moieties
The 4-Azaspiro[2.5]octan-7-ol scaffold possesses two primary sites susceptible to oxidation: the secondary alcohol at the C-7 position and the secondary amine in the piperidine (B6355638) ring. The selective oxidation of these moieties provides access to key intermediates such as ketones and imines, respectively.
The hydroxyl group can be readily oxidized to the corresponding ketone, tert-Butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate, using a variety of standard oxidation protocols. bldpharm.com The Swern oxidation, which utilizes oxalyl chloride and dimethylsulfoxide (DMSO) at low temperatures, is a mild and effective method for converting secondary alcohols to ketones without over-oxidation. youtube.com This transformation is crucial as the resulting ketone serves as a precursor for further functionalization.
The secondary amine of the azaspiro[2.5]octane ring can also undergo oxidation. Depending on the reagents and conditions, secondary amines can be converted to imines or nitrones. rsc.orgacs.org For instance, oxidation using iodosobenzene (B1197198) or catalyzed systems with metal porphyrins can yield the corresponding imine. rsc.org Aerobic oxidation reactions, sometimes bio-inspired using quinone-based catalysts, can also facilitate the dehydrogenation of nitrogen heterocycles. nih.gov These oxidative transformations expand the synthetic utility of the core structure by introducing new reactive functional groups.
| Moiety | Reaction Type | Typical Reagents | Product |
|---|---|---|---|
| C-7 Hydroxyl | Alcohol Oxidation | Oxalyl chloride, DMSO, Triethylamine (Swern) | 4-Azaspiro[2.5]octan-7-one |
| N-4 Nitrogen | Amine Oxidation | Iodosobenzene, Metal Porphyrins | Imine Derivative |
| N-4 Nitrogen | Amine Oxidation | Tungstate catalysts | Nitrone Derivative |
Reduction Reactions of Ketone and Imine Derivatives within the Azaspiro[2.5]octane System
The reduction of ketone and imine derivatives of the azaspiro[2.5]octane system is a fundamental transformation for regenerating the alcohol and amine functionalities, often with the potential for stereochemical control. The enantioselective reduction of prochiral ketones is a well-established method for producing chiral alcohols, which are valuable intermediates in pharmaceutical synthesis. nih.govwikipedia.org
The ketone, 4-Azaspiro[2.5]octan-7-one, can be reduced to this compound using various hydride reagents. wikipedia.org Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄) are effective for this purpose. For stereoselective reductions, chiral catalysts or reagents can be employed to favor the formation of one enantiomer of the alcohol over the other. uwindsor.caorganic-chemistry.org Biocatalytic reductions using microorganisms or isolated enzymes (ketoreductases) also offer a powerful method for achieving high enantioselectivity. nih.gov
Similarly, imine derivatives formed from the oxidation of the nitrogen moiety can be reduced back to the secondary amine. This transformation can be achieved through catalytic hydrogenation or the use of hydride reducing agents. A patent describing the synthesis of a related 4,7-diazaspiro[2.5]octane compound mentions the reduction of a carbon-oxygen double bond of an amide to an amine, demonstrating the feasibility of such reductions within this spirocyclic system. google.com
| Substrate | Reaction Type | Typical Reagents | Product | Notes |
|---|---|---|---|---|
| 4-Azaspiro[2.5]octan-7-one | Ketone Reduction | NaBH₄, LiAlH₄ | This compound | Produces a racemic mixture of the alcohol. |
| 4-Azaspiro[2.5]octan-7-one | Asymmetric Reduction | Chiral catalysts (e.g., Ru-BINAP), Ketoreductases | Enantiomerically enriched this compound | Allows for control of stereochemistry at C-7. |
| Imine Derivative | Imine Reduction | H₂, Pd/C; NaBH₄ | 4-Azaspiro[2.5]octane | Regenerates the secondary amine. |
Nucleophilic and Electrophilic Functionalization of the Spirocyclic Rings
Functionalization of the spirocyclic rings of the 4-azaspiro[2.5]octane core can be achieved through reactions targeting either the carbon skeleton or the heteroatom. The reactivity is largely dictated by the existing functional groups.
Nucleophilic functionalization can be effectively carried out on the ketone derivative, 4-Azaspiro[2.5]octan-7-one. The carbonyl group at C-7 activates the position for attack by various nucleophiles. For example, Grignard reagents or organolithium compounds can add to the carbonyl to form tertiary alcohols, thereby introducing new carbon substituents at the C-7 position. This provides a route to a variety of substituted analogs.
Electrophilic functionalization of the saturated carbocyclic rings is generally challenging due to their lack of reactivity. However, the nitrogen atom of the piperidine ring is inherently nucleophilic and readily reacts with a wide range of electrophiles. This N-functionalization is a primary strategy for introducing diverse substituents onto the scaffold and is further discussed under derivatization strategies (Section 7.5).
Ring-Opening Reactions of the Cyclopropane (B1198618) System
The cyclopropane ring of the 4-azaspiro[2.5]octane system is characterized by significant ring strain, making it susceptible to ring-opening reactions under specific conditions. This reactivity provides a pathway to more complex, non-spirocyclic structures.
Acid-catalyzed ring-opening is a plausible transformation for this system. nih.gov Protonation of the hydroxyl group at C-7 can lead to the formation of a carbocation, which can subsequently trigger the cleavage of one of the cyclopropane C-C bonds to relieve ring strain. stackexchange.com The regioselectivity of the ring-opening would be influenced by the stability of the resulting carbocationic intermediates. Similarly, donor-acceptor cyclopropanes are known to undergo ring-opening with a variety of nucleophiles under Lewis or Brønsted acid catalysis. scispace.comresearchgate.net While the this compound is not a classical donor-acceptor cyclopropane, the principles of acid-catalyzed activation and cleavage are relevant.
Radical-mediated ring-opening reactions also offer a potential route for transforming the cyclopropane moiety. The formation of a radical adjacent to the cyclopropane ring can induce homolytic cleavage of the three-membered ring to generate a more stable, open-chain radical intermediate that can be trapped or undergo further reactions. beilstein-journals.org
Derivatization Strategies at the Azaspiro[2.5]octane Core for Chemical Diversification
The 4-azaspiro[2.5]octane core is an excellent scaffold for chemical diversification, allowing for modifications at the nitrogen atom, the hydroxyl group, and through intermediates like the corresponding ketone. These strategies are essential for creating libraries of related compounds for structure-activity relationship studies.
A primary point of diversification is the secondary amine. It can be readily modified through several key reactions:
N-Protection: The amine can be protected with various groups such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), or benzyl (B1604629) (Bn) groups. This is often a necessary step to modulate reactivity during subsequent synthetic transformations. google.com
N-Alkylation: Reaction with alkyl halides or other alkylating agents introduces alkyl substituents on the nitrogen atom.
N-Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding amides, introducing a wide range of acyl groups.
Reductive Amination: The secondary amine can react with aldehydes or ketones to form an iminium ion, which is then reduced in situ to yield a tertiary amine.
The hydroxyl group at C-7 also serves as a handle for derivatization, including:
Etherification: Formation of ethers through reactions like the Williamson ether synthesis.
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
Finally, the ketone intermediate, 4-azaspiro[2.5]octan-7-one, opens up a vast array of possibilities based on carbonyl chemistry, including the formation of oximes, hydrazones, and the aforementioned nucleophilic additions to generate diverse C-7 substituted analogs.
| Reaction Site | Strategy | Reagents/Reaction | Resulting Functional Group/Modification |
|---|---|---|---|
| N-4 Amine | N-Acylation | Acyl chlorides, Anhydrides | Amides |
| N-4 Amine | N-Alkylation | Alkyl halides | Tertiary Amines |
| N-4 Amine | N-Arylation | Buchwald-Hartwig or Ullmann coupling | N-Aryl Amines |
| N-4 Amine | N-Protection | (Boc)₂O, Cbz-Cl | Boc/Cbz-protected Amines |
| C-7 Hydroxyl | Esterification | Carboxylic acids (Fischer), Acyl chlorides | Esters |
| C-7 Hydroxyl | Etherification | Alkyl halides, Base (Williamson) | Ethers |
| C-7 Ketone (from oxidation) | Nucleophilic Addition | Grignard reagents, Organolithiums | Tertiary Alcohols |
| C-7 Ketone (from oxidation) | Reductive Amination | Amine, NaBH₃CN | C-7 Amino derivatives |
Synthetic Applications of 4 Azaspiro 2.5 Octan 7 Ol and Azaspiro 2.5 Octane Frameworks
4-Azaspiro[2.5]octan-7-ol as a Precursor in the Synthesis of Complex Natural Products and Synthetic Targets
The functionalized nature of this compound, featuring both a secondary amine and a hydroxyl group within a conformationally restricted spirocyclic system, makes it a versatile starting material for the synthesis of more elaborate molecules. Its inherent stereochemistry and defined structure can be transferred to subsequent products, providing a strategic advantage in the total synthesis of natural products and other complex synthetic targets.
For instance, the azaspiro[2.5]octane core has been incorporated into drug candidates for various therapeutic areas. In one example, replacing an aromatic linker with an azaspiro[2.5]octane scaffold improved the binding potency of a nicotinamide phosphoribosyltransferase (NAMPT) inhibitor while minimizing off-target interactions. chemrxiv.org AstraZeneca has also utilized an azaspiro[2.5]octane framework in the development of novel therapeutic agents. chemrxiv.org The presence of the hydroxyl group in this compound provides a convenient handle for further chemical modification, allowing it to be integrated into larger, more complex structures through reactions such as etherification, esterification, or oxidation followed by subsequent transformations.
Exploration of Spirocyclic Chemical Space through Scaffold Design
The exploration of three-dimensional (3D) chemical space is a paramount goal in drug discovery, as molecules with greater sp³ character often exhibit improved physicochemical properties compared to their flat, aromatic counterparts. tandfonline.com Spirocyclic scaffolds are exceptional tools for this purpose, offering a way to creatively exploit three dimensions from a single, rigid module. sigmaaldrich.comnih.gov
The azaspiro[2.5]octane framework is a prime example of a scaffold that facilitates the exploration of novel chemical space. nih.govnih.govresearchgate.net Key advantages of using such scaffolds include:
Increased Three-Dimensionality : The fusion of two rings at a single spiro-center creates a rigid, non-planar structure that orients substituents in well-defined vectors. tandfonline.comsigmaaldrich.comnih.gov
Improved Physicochemical Properties : Shifting from planar structures to sp³-rich scaffolds like azaspiro[2.5]octane can lead to increased aqueous solubility, decreased lipophilicity, and potentially enhanced metabolic stability. tandfonline.comsigmaaldrich.com
Access to Novel Structures : These building blocks provide access to innovative sets of scaffolds and underexplored regions of chemical space, representing valuable inputs for fragment-based libraries. sigmaaldrich.com
The development of synthetic methods to create families of spirocyclic scaffolds allows for incremental changes in the orientation of diversity elements, systematically probing the 3D space around a core structure. nih.govnih.gov This systematic approach is crucial for understanding structure-activity relationships (SAR) and optimizing drug candidates.
| Property | Advantage of Spirocyclic Scaffold | Reference |
|---|---|---|
| Solubility | Generally increased aqueous solubility compared to planar analogs. | tandfonline.comsigmaaldrich.com |
| Metabolic Stability | Potentially increased due to the rigid structure and lack of easily metabolized sites. | tandfonline.comsigmaaldrich.com |
| Lipophilicity (LogP) | Often decreased, which can be beneficial for ADME properties. | tandfonline.com |
| Conformation | The rigid framework locks the conformation, optimizing substituent orientation for binding. | tandfonline.com |
| Chemical Space | Provides access to novel, three-dimensional regions of chemical space. | sigmaaldrich.comnih.govacs.org |
Utility as Building Blocks for Nitrogen-Containing Polycyclic Systems
The 4-azaspiro[2.5]octane core serves as a versatile building block for the synthesis of more complex nitrogen-containing polycyclic systems. The nitrogen atom in the piperidine (B6355638) ring provides a reactive site for further chemical modifications, such as alkylation, acylation, and participation in various coupling reactions, allowing for the construction of fused or bridged ring systems.
The "precursor approach" is a valuable strategy for preparing complex π-conjugated polycyclic compounds, where a stable precursor is synthesized and later converted to the final target. beilstein-journals.org Azaspirocyclic scaffolds can be envisioned as precursors in which the spirocyclic core is elaborated upon. For example, the secondary amine of the 4-azaspiro[2.5]octane framework can be used to form an additional ring, leading to fused polycyclic structures. The synthesis of azulene-indole fused polycyclic derivatives, for instance, highlights methods for creating complex, fused systems that are promising for various applications. mdpi.com The inherent reactivity of the nitrogen atom within the azaspiro[2.5]octane scaffold makes it an ideal starting point for constructing such elaborate molecular architectures.
Structural Mimicry and Bioisosteric Replacement in Organic Synthesis
Bioisosteric replacement is a powerful strategy in medicinal chemistry where a part of a molecule is replaced by another chemical group with similar physical or chemical properties to enhance the compound's biological activity, pharmacokinetic profile, or to create novel intellectual property. spirochem.comresearchgate.net The azaspiro[2.5]octane scaffold is an effective bioisostere for more common cyclic amines like piperidine.
Replacing a flexible piperidine ring with a rigid azaspiro[2.5]octane scaffold can offer several advantages:
Conformational Rigidity : It locks the molecule into a more defined conformation, which can improve binding affinity and selectivity for its biological target. tandfonline.com
Improved Properties : As a bioisostere, it can modulate physicochemical properties such as lipophilicity and basicity. For example, the replacement of a piperidine fragment with a 2-oxa-6-azaspiro[3.4]-octane moiety in one study led to reduced lipophilicity and basicity, which in turn decreased off-target effects. tandfonline.com
Novelty : It provides a pathway to new chemical entities with potentially improved therapeutic profiles. spirochem.com
This strategy of using spirocyclic fragments as bioisosteres for common rings is a key tactic for optimizing lead compounds in drug discovery programs. spirochem.comenamine.net
| Compound Name |
|---|
| This compound |
| Piperidine |
| 2-oxa-6-azaspiro[3.4]-octane |
Future Research Directions in 4 Azaspiro 2.5 Octan 7 Ol Chemistry
Development of Next-Generation Catalytic Systems for Enhanced Efficiency and Selectivity
The synthesis of 4-azaspiro[2.5]octan-7-ol and its derivatives often requires precise control over stereochemistry and regioselectivity. Future efforts will be directed towards the design and application of novel catalytic systems that can achieve higher efficiency and selectivity. This includes the exploration of organocatalysis, which has been recognized as an economical and environmentally friendly approach for the synthesis of chiral spiro-compounds. rsc.org The development of chiral catalysts, such as those derived from amino acids or alkaloids, has expanded the possibilities for asymmetric synthesis of complex molecules. rsc.org
Furthermore, the use of heterogeneous catalysts, like l-proline (B1679175) functionalized manganese ferrite (B1171679) nanorods, has shown promise in the stereoselective synthesis of spirocyclic compounds. rsc.org These nanocatalysts offer the advantages of high yields, stereoselectivity, and reusability. rsc.org Research in this area will likely focus on creating more robust and versatile catalysts that can be applied to a broader range of substrates and reaction conditions, ultimately leading to more efficient synthetic routes to this compound. The exploration of biocatalysis, using enzymes to catalyze spirocycle formation, also presents a promising avenue for achieving high stereocontrol under mild reaction conditions. mdpi.com
| Catalyst Type | Potential Advantages in Azaspiro[2.5]octane Synthesis |
| Organocatalysts | Economical, environmentally friendly, potential for high enantioselectivity. rsc.org |
| Nanocatalysts | High yields, stereoselectivity, reusability, and stability. rsc.org |
| Biocatalysts | High stereocontrol, mild reaction conditions, environmentally benign. mdpi.com |
| Photoredox Catalysis | Enables novel bond formations under mild conditions. nih.gov |
Integration of Artificial Intelligence and Machine Learning for Synthetic Route Prediction
| AI/ML Application | Relevance to this compound Synthesis |
| Retrosynthesis Prediction | Identifies novel and efficient synthetic routes to the target molecule. preprints.orgcas.org |
| Reaction Outcome Prediction | Predicts the success and yield of specific chemical transformations. preprints.org |
| Reaction Condition Optimization | Suggests optimal parameters such as temperature, solvent, and catalyst. preprints.org |
| Novel Catalyst Design | Aids in the discovery of new catalysts with enhanced performance. |
Sustainable and Green Chemistry Approaches in Azaspiro[2.5]octane Synthesis
The development of catalyst-free reactions or the use of recyclable and non-toxic catalysts are key aspects of green chemistry. mdpi.comresearchgate.net For instance, the use of a deep eutectic solvent, which can act as both a catalyst and a reaction medium, offers an environmentally friendly approach to the synthesis of spirooxindoles. nih.gov Mechanochemical methods, which involve grinding reactants together with minimal or no solvent, also present a green alternative to traditional solution-phase synthesis. envirobiotechjournals.com These approaches, when applied to the synthesis of this compound, can significantly reduce the environmental impact of its production.
| Green Chemistry Principle | Application in Azaspiro[2.5]octane Synthesis |
| Use of Greener Solvents | Replacing hazardous organic solvents with water, ionic liquids, or deep eutectic solvents. mdpi.commdpi.comnih.gov |
| One-Pot/Multi-component Reactions | Reducing synthetic steps, minimizing waste, and improving efficiency. mdpi.com |
| Use of Recyclable Catalysts | Employing heterogeneous or biodegradable catalysts that can be easily recovered and reused. rsc.orgresearchgate.net |
| Solvent-Free Conditions | Utilizing mechanochemical methods to reduce solvent use. mdpi.comenvirobiotechjournals.com |
Advanced Analytical Techniques for Real-Time Mechanistic Studies
A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes and developing more efficient catalysts. Future research will leverage advanced analytical techniques to conduct real-time mechanistic studies of the formation of this compound. In-situ spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, can provide valuable insights into the transient intermediates and transition states involved in a reaction.
Computational studies, including Density Functional Theory (DFT) calculations, can be used to model reaction pathways and predict the stereochemical outcomes of a reaction. researchgate.net The combination of experimental and computational approaches can provide a comprehensive picture of the reaction mechanism. For instance, in the biosynthesis of spirocycles, a combination of enzymatic assays, X-ray crystallography, and computational studies has been used to elucidate the mechanism of spirocycle-generating enzymes. nih.gov Similar integrated approaches can be applied to study the synthetic routes to this compound, leading to a more rational design of catalysts and reaction conditions.
| Analytical Technique | Application in Mechanistic Studies |
| In-situ NMR/IR Spectroscopy | Real-time monitoring of reaction progress and identification of intermediates. |
| Mass Spectrometry | Characterization of reactants, products, and reaction intermediates. |
| X-ray Crystallography | Determination of the three-dimensional structure of catalysts and intermediates. nih.gov |
| Computational Chemistry (DFT) | Modeling of reaction pathways and prediction of stereochemical outcomes. researchgate.net |
Q & A
Q. What are the recommended synthetic routes for 4-azaspiro[2.5]octan-7-ol, and how can reaction efficiency be optimized?
Methodological Answer: The compound can be synthesized via [3+2] cycloaddition or spiroannulation reactions. For optimization, consider using microreactor systems to enhance mixing and heat transfer, which improves yield and reduces byproducts. Reaction parameters (e.g., temperature, catalyst loading) should be systematically varied using design-of-experiment (DoE) approaches. Kinetic studies under controlled conditions (e.g., low temperature, inert atmosphere) are critical to minimize decomposition .
Q. How should researchers characterize the structural integrity of this compound?
Methodological Answer: Combine spectroscopic techniques:
- IR spectroscopy : Identify hydroxyl (3400 cm⁻¹, broad) and spiro C-O/C-N stretches (1600–1200 cm⁻¹).
- NMR : Analyze sp³ carbons in the spiro ring (δ 50–70 ppm in NMR) and proton coupling patterns (e.g., bicyclic protons at δ 0.5–3.0 ppm in NMR) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 127.19 for C₇H₁₁NO) and fragmentation patterns .
Q. What protocols ensure the stability of this compound during storage?
Methodological Answer: Store in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent photodegradation. Avoid exposure to strong oxidizers or moisture. Regularly monitor purity via HPLC with UV detection (λ = 210–230 nm) and validate stability using accelerated aging studies (e.g., 40°C/75% RH for 1 month) .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in proposed reaction mechanisms for spirocycle formation?
Methodological Answer: Perform density functional theory (DFT) calculations to model transition states and compare activation energies of competing pathways (e.g., radical vs. ionic mechanisms). Validate with kinetic isotope effects (KIEs) or trapping experiments. Use software like Gaussian or ORCA for simulations, and cross-reference with experimental intermediates detected via in-situ FTIR or MS .
Q. What strategies address low enantiomeric excess (ee) in asymmetric syntheses of this compound derivatives?
Methodological Answer: Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) under varying solvent polarities and temperatures. Use chiral stationary phase HPLC or circular dichroism (CD) to quantify ee. For mechanistic insights, employ nonlinear effect (NLE) studies or kinetic resolution models .
Q. How can researchers reconcile discrepancies between theoretical and experimental spectroscopic data for this compound?
Methodological Answer: Re-examine computational parameters (e.g., solvent models, basis sets) to align DFT-predicted spectra with empirical data. For NMR, use relaxation delay adjustments or paramagnetic relaxation agents to resolve overlapping signals. Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. What methodologies enable systematic modification of the spiro scaffold to study structure-activity relationships (SAR)?
Methodological Answer:
- Core modifications : Introduce substituents at the azetidine or cyclohexanol rings via alkylation or cross-coupling (e.g., Suzuki-Miyaura).
- Functional group interconversion : Convert the hydroxyl group to ethers, esters, or amines for SAR profiling.
- Biological assays : Test derivatives in enzyme inhibition assays (e.g., kinases) with dose-response curves (IC₅₀) and molecular docking simulations .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in synthetic yields?
Methodological Answer: Implement statistical process control (SPC) charts to monitor critical quality attributes (CQAs). Use multivariate analysis (e.g., PCA) to identify root causes (e.g., raw material impurities, humidity). Document all parameters in electronic lab notebooks (ELNs) with metadata tagging for reproducibility .
Q. What steps ensure rigorous validation of purity claims for this compound?
Methodological Answer: Combine orthogonal techniques:
- Chromatography : HPLC with dual detectors (UV/ELSD) and ≥95% purity threshold.
- Elemental analysis : Match calculated vs. observed C/H/N/O percentages (±0.4% tolerance).
- Thermogravimetric analysis (TGA) : Confirm absence of solvates or hydrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
